

An In-depth Technical Guide to the Spectroscopic Data of 9-Oxonerolidol

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Compound of Interest

Compound Name: 9-Oxonerolidol

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Introduction

9-Oxonerolidol is a farnesane-type sesquiterpenoid that has garnered interest for its potential as an antibacterial agent. This technical guide provides a comprehensive overview of the spectroscopic data for **9-Oxonerolidol**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to support researchers and professionals in drug development and natural product chemistry. The data presented herein is crucial for the unambiguous identification and characterization of this bioactive compound.

Spectroscopic Data of 9-Oxonerolidol

The structural elucidation of **9-Oxonerolidol**, isolated from natural sources such as *Chiliadenus lopadusanus*, relies heavily on modern spectroscopic techniques.^{[1][2][3][4][5][6]} The following tables summarize the key NMR and MS data.

Table 1: ¹H NMR Spectroscopic Data for 9-Oxonerolidol

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1a	5.95	dd	17.6, 1.2
1b	5.21	dd	10.8, 1.2
2	6.42	dd	17.6, 10.8
4a	2.78	m	
4b	2.70	m	
5	5.20	t	7.2
8a	2.35	m	
8b	2.25	m	
10	5.15	t	7.0
12	2.15	s	
13	1.89	s	
14	1.68	s	
15	1.60	s	

Spectra acquired in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for 9-Oxonerolidol

Position	Chemical Shift (δ) ppm
1	112.5
2	144.8
3	200.1
4	49.8
5	123.8
6	138.0
7	41.5
8	26.5
9	213.2
10	127.5
11	132.0
12	27.2
13	23.4
14	17.8
15	25.7

Spectra acquired in CDCl₃ at 100 MHz.

Table 3: Mass Spectrometry Data for 9-Oxonerolidol

Ion	m/z
[M+H] ⁺	237.1850

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for structural elucidation. The following sections detail the methodologies employed for the characterization of **9-Oxonerolidol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

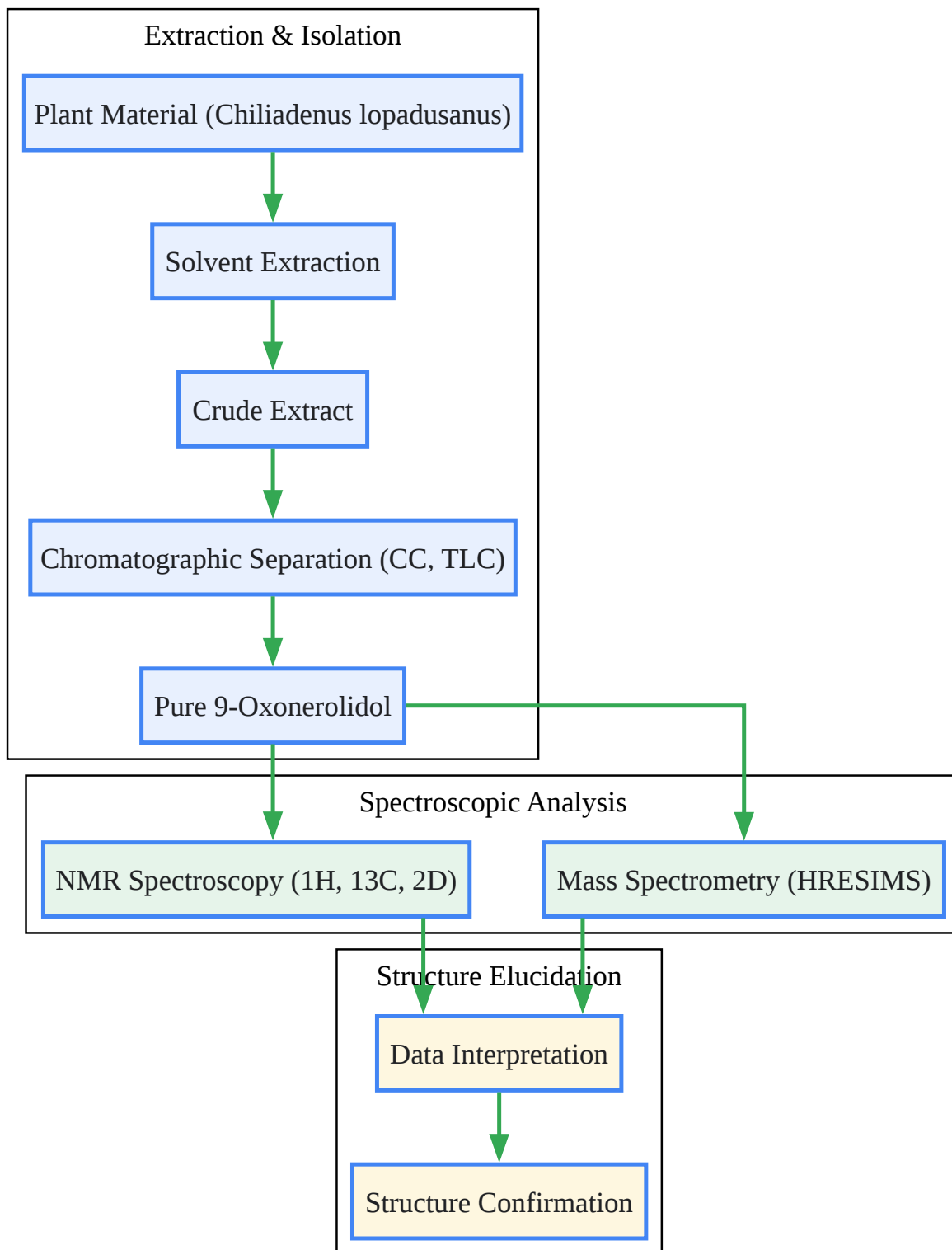
^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signal (δH 7.26 for ^1H and δC 77.16 for ^{13}C). Coupling constants (J) are reported in Hertz (Hz).

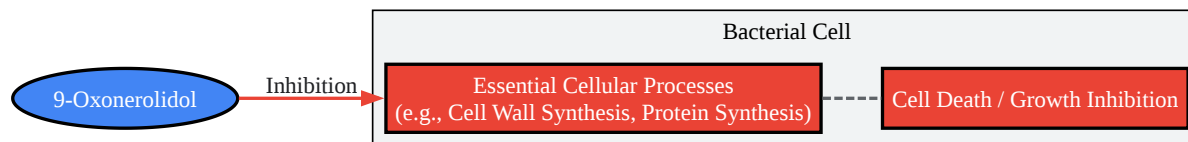
Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The analysis was performed in positive ion mode.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the isolation and characterization of **9-Oxonerolidol** from a natural source like *Chiliadenus lopadusanus* is outlined below. This process ensures the identification of bioactive compounds through a systematic approach.





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